6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including antimicrobial and anticancer properties. It serves as a crucial building block in organic synthesis and is investigated for its therapeutic applications in medicine.
The compound is typically synthesized through various chemical reactions involving hydrazine derivatives and diketones or ketoesters. Its structure features a pyridazinone core, which is modified by the introduction of amino and benzylamino groups, enhancing its reactivity and biological activity.
6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one is classified as an organic heterocyclic compound, specifically a pyridazinone. It is also categorized under pharmaceutical intermediates due to its role in drug development processes.
The synthesis of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one generally involves several key steps:
The reaction conditions for synthesizing this compound can vary significantly based on the desired yield and purity. Industrial protocols may utilize continuous flow reactors for efficiency and enhanced control over reaction parameters, ensuring high-quality output.
The molecular structure of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one consists of a pyridazine ring fused with a phenyl group substituted at position 3 with an amino group and at position 4 with a benzylamino group. This arrangement contributes to its unique chemical properties.
6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create new derivatives with potentially improved properties.
The mechanism of action of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one involves its interaction with specific biomolecules within biological systems:
Research indicates that this compound's binding affinity for target enzymes correlates with its ability to inhibit cell proliferation, making it a candidate for further pharmacological studies.
Relevant analyses have shown that the compound exhibits characteristics conducive to its use in drug formulation and synthesis processes.
6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one has several applications across various scientific domains:
Pyridazinone derivatives have emerged as privileged scaffolds in medicinal chemistry due to their unique physicochemical properties and versatile biological activities. The historical development of these heterocyclic compounds reveals a significant evolution from simple structures to complex therapeutic agents. Early pyridazinone derivatives gained attention in the 1970s with minaprine, a 3-aminopyridazine-containing monoamine oxidase inhibitor approved in France as an atypical antidepressant. Despite its withdrawal in 1996 due to adverse effects, minaprine established the pharmacological relevance of the pyridazinone core [5]. The 1980s and 1990s witnessed extensive exploration of pyridazin-3-one derivatives as phosphodiesterase 3 (PDE3) inhibitors for cardiac indications, culminating in the approval of levosimendan outside the United States. This compound exhibits a complex mechanism involving both PDE3 inhibition and calcium sensitization of cardiac troponin C [5].
The 21st century has witnessed a renaissance in pyridazinone-based drug development, with FDA approvals of relugolix (2020) for advanced prostate cancer and deucravacitinib (2022) for moderate-to-severe plaque psoriasis. Both agents feature 3-aminopyridazine as a central scaffolding element, leveraging its hydrogen-bonding capabilities for target engagement. Relugolix demonstrates potent gonadotropin-releasing hormone (GnRH) receptor antagonism, while deucravacitinib represents the first approved allosteric tyrosine kinase 2 (TYK2) inhibitor [5]. Parallel developments include the approval of phthalazinone-based PARP inhibitors olaparib (2014) and talazoparib (2018) for ovarian cancer, expanding the structural diversity of medicinally relevant diazine derivatives [5].
Table 1: Historical Development of Pyridazinone-Based Therapeutics
Approval Era | Representative Agents | Core Structural Element | Primary Therapeutic Target |
---|---|---|---|
1970s-1990s | Minaprine (withdrawn) | 3-Aminopyridazine | Monoamine oxidase |
1980s-1990s | Levosimendan | Pyridazinone derivative | PDE3/Troponin C |
2000s | Azelastine | Pyridazin-3-one | Histamine receptor |
2010s-Present | Olaparib/Talazoparib | Phthalazinone | PARP enzyme |
2020s | Relugolix/Deucravacitinib | 3-Aminopyridazine | GnRH receptor/TYK2 kinase |
The structural evolution of pyridazinone pharmacophores reveals strategic innovations: (1) Incorporation of electron-donating amino groups at position 3 to enhance hydrogen-bonding capacity; (2) Fusion with imidazo rings to create bicyclic systems as seen in ponatinib and risdiplam; and (3) Functionalization at position 6 with aromatic systems to enable π-stacking interactions with biological targets. Recent research has further expanded into complex derivatives such as 6-[3-amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one, which features an extended aniline-benzylamine substitution pattern designed to engage multiple binding sites simultaneously [4] [5].
The compound 6-[3-amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one (C₁₇H₁₆N₄O; MW 292.34 g/mol) exemplifies sophisticated structure-based design within the pyridazinone class [3] [6]. Its architecture integrates three pharmacophoric elements: (1) A pyridazin-3(2H)-one core with dual hydrogen-bonding capability; (2) A meta-amino-substituted phenyl ring providing electronic modulation; and (3) A benzylamino moiety enhancing lipophilicity and steric bulk. This strategic arrangement creates a multifunctional scaffold capable of diverse molecular interactions critical for drug-receptor recognition [5].
The pyridazinone core contributes significantly to the compound's molecular recognition profile. With a dipole moment of ~4.22 D, substantially higher than pyridine (2.22 D) or benzene (0 D), this heterocycle facilitates strong dipole-dipole interactions and enhances water solubility [5]. The ring nitrogen at position 2 serves as a hydrogen-bond acceptor (pKBHX ≈ 1.65), while the N1-H functions as a hydrogen-bond donor. The carbonyl oxygen at position 3 provides an additional hydrogen-bond acceptor site, creating a dual hydrogen-bonding system analogous to purine bases in nucleic acids. This configuration enables the molecule to participate in complex interaction networks with biological targets [5].
Table 2: Comparative Physicochemical Properties of Key Heterocycles
Heterocycle | Dipole Moment (D) | H-Bond Acceptor Capacity (pKBHX) | cLogP | Topological Polar Surface Area (Ų) |
---|---|---|---|---|
Pyridazinone | 4.22 | 1.65 | -0.51 | 25.8 |
Benzene | 0 | -1.47 | 2.18 | 0 |
Pyridine | 2.22 | 1.86 | 0.84 | 12.9 |
Pyrimidine | 2.33 | 1.07 | 0.26 | 25.8 |
1,2,4-Triazole | 1.72 | 1.28 | -0.28 | 41.6 |
The substituent pattern profoundly influences electronic distribution and conformation. The 3-amino group on the pendant phenyl ring (pKa ≈ 2.0) enhances electron donation to the extended π-system, increasing electron density at the pyridazinone C6 position [3] [8]. This electronic effect potentially enhances nucleophilic substitution reactions at this site during synthetic derivatization. The benzylamino group at position 4 introduces steric bulk (molar refractivity: 43.94) and moderate lipophilicity (π ≈ 2.02), potentially facilitating membrane penetration while maintaining solubility through the amino group's hydrogen-bonding capacity. This balanced lipophilicity profile is evidenced by its calculated partition coefficient (cLogP = 0.417), significantly lower than typical phenyl-containing drugs [3] [5] [8].
Structurally analogous compounds demonstrate therapeutic relevance for renal indications. Recent research on pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffolds has identified potent transient receptor potential canonical 5 (TRPC5) inhibitors with significant nephroprotective effects. Compound 12 from this series exhibited: (1) High TRPC5 inhibitory potency (IC₅₀ = 18 nM); (2) >100-fold selectivity over TRPC3/6/7 and hERG channels; and (3) Significant reduction in proteinuria and podocyte damage in hypertensive rat models at 10 mg/kg BID dosing [4]. The structural similarity of 6-[3-amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one to these TRPC5 inhibitors suggests potential shared mechanisms, particularly given the conserved 3-aminophenylpyridazinone motif essential for channel blockade [4] [5].
Table 3: Structural Comparison of Pyridazinone Derivatives
Structural Feature | 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one | 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one | TRPC5 Inhibitor (Compound 12) |
---|---|---|---|
Pyridazinone Core | Present | Present | Present |
C6 Substituent | 3-Amino-4-(benzylamino)phenyl | 3-Amino-4-methylphenyl | Tetrahydroimidazo[1,2-a]pyrazine |
H-Bond Donors | 3 (2xN-H, 1xNH₂) | 2 (N-H, NH₂) | 3 |
cLogP | 0.417 | 1.02 | 2.8 (estimated) |
Therapeutic Target | Undefined (research compound) | Undefined (research compound) | TRPC5 channel |
Biological Activity | Research compound | Research compound | Nephroprotective |
The molecular conformation exhibits restricted rotation about the C6-aryl bond, potentially creating atropisomers with distinct biological profiles. Intramolecular hydrogen bonding between the pyridazinone N-H and the ortho benzylamino nitrogen may stabilize a planar conformation, facilitating π-stacking interactions with aromatic residues in enzyme binding sites. This structural feature is corroborated by crystallographic data from related pyridazinone derivatives showing coplanar orientation of the heterocycle and pendant phenyl ring [3] [5] [8]. The benzyl group provides a flexible tether for the terminal phenyl ring, enabling adaptive binding to hydrophobic pockets—a design strategy employed successfully in kinase inhibitors like ponatinib, which features an imidazo[1,2-b]pyridazine core [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1